1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate
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Overview
Description
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate is a chemical compound known for its unique structure and properties It features a cyclohexane ring, a carbamic acid group, and two p-fluorophenyl groups attached to a propynyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate, bis(4-fluorophenyl)methanol. This intermediate is then reacted with cyclohexanecarbamic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the ester group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where one of the fluorine atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester include:
- Bis(4-fluorophenyl)methanol
- Bis(4-fluorophenyl)-methanone
- 1,1-bis(p-fluorophenyl)-2,2,2-trichloroethane
Uniqueness
What sets cyclohexanecarbamic acid, 1,1-bis(p-fluorophenyl)-2-propynyl ester apart is its unique combination of a cyclohexane ring, carbamic acid group, and propynyl ester. This structure imparts specific chemical and physical properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
CAS No. |
10087-77-1 |
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Molecular Formula |
C22H21F2NO2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)prop-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C22H21F2NO2/c1-2-22(16-8-12-18(23)13-9-16,17-10-14-19(24)15-11-17)27-21(26)25-20-6-4-3-5-7-20/h1,8-15,20H,3-7H2,(H,25,26) |
InChI Key |
DGBAMTYZPLYMAR-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3 |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC(=O)NC3CCCCC3 |
10087-77-1 | |
Synonyms |
Cyclohexanecarbamic acid 1,1-bis(p-fluorophenyl)-2-propynyl ester |
Origin of Product |
United States |
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